Enantiomeric Purity vs. Racemic Mixture
The single (1R,4S) enantiomer provides a defined chiral vector that is absent in the racemic mixture (e.g., CAS 2230807-06-2) . Using a racemate in a chiral synthesis leads to diastereomeric products, which are challenging to separate and reduce the yield of the desired single enantiomer, impacting overall synthetic efficiency and the purity of the final drug candidate .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Single enantiomer (>97% ee achievable) |
| Comparator Or Baseline | Racemic Mixture (rac-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol, CAS 2230807-06-2) |
| Quantified Difference | 100% enantiomeric excess vs. 0% |
| Conditions | Asymmetric synthesis or chiral resolution process |
Why This Matters
Procurement of the single enantiomer is essential for developing stereochemically pure drug candidates and avoids the cost and complexity of downstream resolution.
